molecular formula C25H21FN4O4S B11087728 (2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide

Cat. No.: B11087728
M. Wt: 492.5 g/mol
InChI Key: PSBPJMXSKVPMRP-UHFFFAOYSA-N
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Description

(2Z)-3-BENZAMIDO-2-[(4-FLUOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with benzamido, fluorophenyl, methoxyphenyl, and carboxamide groups.

Preparation Methods

One common synthetic route involves the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor . This method allows for the efficient formation of the desired compound under controlled conditions. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(2Z)-3-BENZAMIDO-2-[(4-FLUOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide and imine groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

(2Z)-3-BENZAMIDO-2-[(4-FLUOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structural features.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-BENZAMIDO-2-[(4-FLUOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(2Z)-3-BENZAMIDO-2-[(4-FLUOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can be compared with similar compounds such as:

  • 2-(4-Fluorophenyl)ethylamine : This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
  • Bis(4-fluorophenyl)methanol : This compound contains two fluorophenyl groups and a hydroxyl group, making it structurally distinct from the thiazinane derivative.
  • 4-Fluorobenzoic acid : This compound has a simpler structure with a single fluorophenyl group and a carboxylic acid group.

The uniqueness of (2Z)-3-BENZAMIDO-2-[(4-FLUOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE lies in its complex structure, which provides a diverse range of chemical and biological properties.

Properties

Molecular Formula

C25H21FN4O4S

Molecular Weight

492.5 g/mol

IUPAC Name

3-benzamido-2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H21FN4O4S/c1-34-20-13-11-18(12-14-20)27-24(33)21-15-22(31)30(29-23(32)16-5-3-2-4-6-16)25(35-21)28-19-9-7-17(26)8-10-19/h2-14,21H,15H2,1H3,(H,27,33)(H,29,32)

InChI Key

PSBPJMXSKVPMRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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